N,N'-benzene-1,4-diylbis[4-(2,4-dichlorophenoxy)butanamide]
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Overview
Description
4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of two 2,4-dichlorophenoxy groups attached to a butanamide backbone. This compound is known for its applications in various fields, including agriculture, medicine, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENYL)BUTANAMIDE typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated to produce 2,4-dichlorophenol.
Formation of 2,4-Dichlorophenoxyacetic Acid: 2,4-dichlorophenol is reacted with chloroacetic acid in the presence of a base to form 2,4-dichlorophenoxyacetic acid.
Coupling Reaction: The final step involves coupling the butanamide with 4-aminophenyl groups to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include chlorination, amidation, and coupling reactions, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENYL)BUTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It is absorbed by plant tissues and transported to the meristematic regions, where it induces uncontrolled cell division and growth, ultimately leading to plant death .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms.
Mecoprop (MCPP): A related compound with a similar mode of action.
Uniqueness
4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENYL)BUTANAMIDE is unique due to its specific structural configuration, which provides distinct physicochemical properties and biological activities compared to other phenoxy herbicides .
Properties
Molecular Formula |
C26H24Cl4N2O4 |
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Molecular Weight |
570.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[4-(2,4-dichlorophenoxy)butanoylamino]phenyl]butanamide |
InChI |
InChI=1S/C26H24Cl4N2O4/c27-17-5-11-23(21(29)15-17)35-13-1-3-25(33)31-19-7-9-20(10-8-19)32-26(34)4-2-14-36-24-12-6-18(28)16-22(24)30/h5-12,15-16H,1-4,13-14H2,(H,31,33)(H,32,34) |
InChI Key |
XXXNAKYOOXKOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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